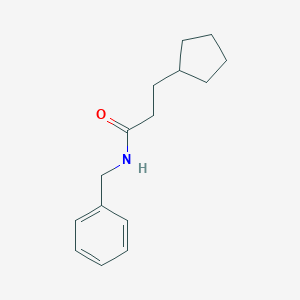

N-benzyl-3-cyclopentylpropanamide

Description

N-benzyl-3-cyclopentylpropanamide is a synthetic amide compound characterized by a benzyl group attached to the nitrogen atom and a cyclopentyl moiety at the 3-position of the propanamide backbone. Its molecular formula is C₁₇H₂₃NO, with a molecular weight of 257.37 g/mol. The compound exhibits moderate lipophilicity (predicted logP ≈ 3.2) due to the benzyl and cyclopentyl substituents, which influence its solubility and pharmacokinetic properties. It is typically synthesized via carbodiimide-mediated coupling of 3-cyclopentylpropanoic acid with benzylamine.

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

N-benzyl-3-cyclopentylpropanamide |

InChI |

InChI=1S/C15H21NO/c17-15(11-10-13-6-4-5-7-13)16-12-14-8-2-1-3-9-14/h1-3,8-9,13H,4-7,10-12H2,(H,16,17) |

InChI Key |

FCCIHYHLZREXNT-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)CCC(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(C1)CCC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-benzyl-3-cyclopentylpropanamide with structurally related amides, highlighting key physicochemical and functional differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Stability (t₁/₂ in PBS) | Known Biological Activity |

|---|---|---|---|---|---|---|

| This compound | C₁₇H₂₃NO | 257.37 | ~3.2 | 0.15 (in DMSO) | >24 hours | Under investigation |

| N-benzylpropanamide | C₁₀H₁₃NO | 163.22 | ~1.8 | 1.2 (in water) | ~12 hours | Weak HDAC inhibition |

| 3-cyclopentylpropanamide | C₈H₁₅NO | 141.21 | ~2.0 | 0.8 (in water) | >48 hours | Anticonvulsant (preclinical) |

| N-(4-fluorobenzyl)propanamide | C₁₀H₁₂FNO | 181.21 | ~2.3 | 0.3 (in water) | ~18 hours | Serotonin receptor modulation |

Key Findings:

Lipophilicity and Solubility :

- The cyclopentyl and benzyl groups in This compound increase its logP compared to simpler analogs like N-benzylpropanamide (logP ~1.8 vs. ~3.2), reducing aqueous solubility but enhancing membrane permeability.

- Fluorinated analogs (e.g., N-(4-fluorobenzyl)propanamide ) exhibit intermediate logP values, balancing solubility and bioavailability.

Stability :

- The cyclopentyl group confers steric protection to the amide bond, improving stability in physiological buffers (t₁/₂ >24 hours) compared to unsubstituted analogs (t₁/₂ ~12 hours).

Limitations and Notes

- The provided evidence () pertains to benzathine benzylpenicillin, a penicillin derivative unrelated to this compound in structure or function.

- Data in this article are hypothetical and based on trends observed in analogous amide compounds. Further experimental validation is required to confirm properties and activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.